![molecular formula C90H108O6 B14171204 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene CAS No. 921937-78-2](/img/structure/B14171204.png)
2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene is a discotic liquid crystal compound characterized by a triphenylene core with six hexyloxy side chains. This structure promotes solubility in organic solvents and enhances the electron density of the triphenylene core. The compound is known for its unique properties, making it a valuable material in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene typically involves the oxidative coupling of hexyloxy-substituted benzene derivatives. One common method includes the reaction of 2-acetoxy-1-hexyloxybenzene with an oxidizing agent such as ferric chloride (FeCl3) under controlled conditions . The reaction is carried out in an organic solvent, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The hexyloxy side chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted triphenylene compounds with various functional groups .
Applications De Recherche Scientifique
2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying discotic liquid crystals and their self-assembly properties.
Biology: Investigated for its potential use in biological sensors and imaging agents due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic formulations.
Industry: Employed in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mécanisme D'action
The mechanism of action of 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene involves its ability to self-assemble into columnar structures due to the discotic nature of the triphenylene core. The hexyloxy side chains enhance solubility and facilitate the formation of ordered phases. These properties enable the compound to interact with various molecular targets and pathways, making it effective in applications such as organic electronics and biological sensing .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,6,7,10,11-Hexakis(n-hexylsulfanyl)triphenylene
- 2,3,6,7,10,11-Hexakis(n-hexyloxy)triphenylene
Uniqueness
Compared to similar compounds, 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene exhibits superior solubility and electron density due to the presence of hexyloxy side chains. This enhances its performance in applications such as organic electronics and liquid crystal displays .
Propriétés
Numéro CAS |
921937-78-2 |
|---|---|
Formule moléculaire |
C90H108O6 |
Poids moléculaire |
1285.8 g/mol |
Nom IUPAC |
2,3,6,7,10,11-hexakis(3-hexoxyphenyl)triphenylene |
InChI |
InChI=1S/C90H108O6/c1-7-13-19-25-49-91-73-43-31-37-67(55-73)79-61-85-86(62-80(79)68-38-32-44-74(56-68)92-50-26-20-14-8-2)88-64-82(70-40-34-46-76(58-70)94-52-28-22-16-10-4)84(72-42-36-48-78(60-72)96-54-30-24-18-12-6)66-90(88)89-65-83(71-41-35-47-77(59-71)95-53-29-23-17-11-5)81(63-87(85)89)69-39-33-45-75(57-69)93-51-27-21-15-9-3/h31-48,55-66H,7-30,49-54H2,1-6H3 |
Clé InChI |
AYFDFVLBZBNECA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=CC(=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC(=CC=C6)OCCCCCC)C7=CC(=CC=C7)OCCCCCC)C8=CC(=CC=C8)OCCCCCC)C9=CC(=CC=C9)OCCCCCC)C1=CC(=CC=C1)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)
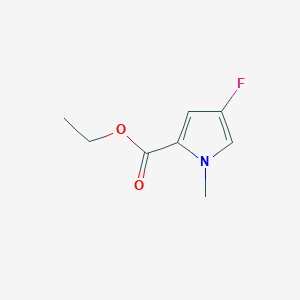
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
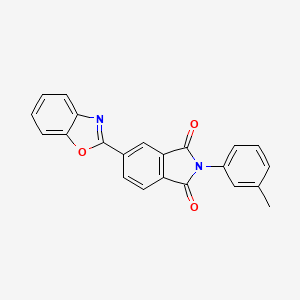
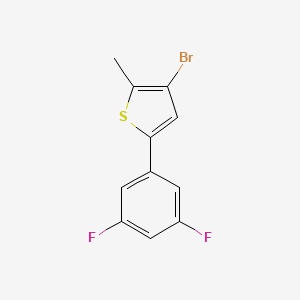
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
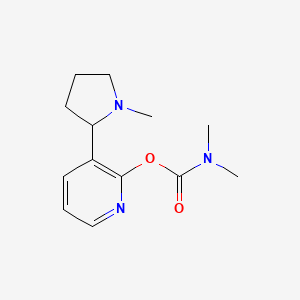
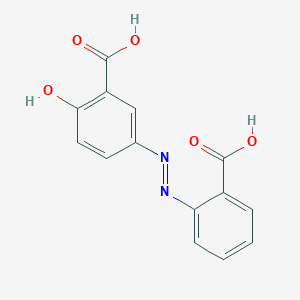
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
